N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the class of thiazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Anticancer Activity
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been explored for their potential anticancer properties. Studies have synthesized and evaluated a series of these compounds for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The results have shown moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than the reference drugs used in the studies (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide derivatives. Synthesized compounds have been tested against various gram-positive, gram-negative bacterial species, and fungal strains. Findings indicate that derivatives with certain substituents, especially electron-donating groups, exhibit significant antimicrobial and antifungal activities (Chawla, 2016).
Antihyperglycemic Agents
Some derivatives of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide have been identified as potential antihyperglycemic agents. A particular study identified a compound that exhibited promising results as a candidate drug for the treatment of diabetes mellitus (Nomura et al., 1999).
Antifungal Agents
There is also interest in the potential use of these compounds as antifungal agents. Compounds have been synthesized and screened for their antifungal activity, showing promising results against various fungal species (Narayana et al., 2004).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior. These studies aim to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Some of these compounds have displayed gelation behavior towards specific solvents, driven by π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).
Heparanase Inhibitors
Research into N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives has identified them as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. Some derivatives displayed good heparanase inhibitory activity, suggesting potential therapeutic applications in cancer treatment (Xu et al., 2006).
properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-10-14(8-9-16(12)22-2)15-11-23-18(19-15)20-17(21)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQRRRNSTVQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
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